molecular formula C8H6ClFO2S B14018724 5-Chloro-2-fluoro-3-(methylthio)benzoic acid

5-Chloro-2-fluoro-3-(methylthio)benzoic acid

Cat. No.: B14018724
M. Wt: 220.65 g/mol
InChI Key: NWTDTZUQZJLLSB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(methylthio)benzoic acid: is an aromatic carboxylic acid derivative It is characterized by the presence of chlorine, fluorine, and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-(methylthio)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative followed by the introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and thiolation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methylthio group.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

    Substitution Products: Derivatives with different substituents replacing the halogen atoms.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Thiols or thioethers.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic processes.

Biology:

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine:

    Pharmaceuticals: Potential precursor for drug development, particularly in designing molecules with specific biological activities.

Industry:

    Material Science: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 5-Chloro-2-fluoro-3-(methylthio)benzoic acid exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • 5-Fluoro-2-methylbenzoic acid
  • 4-Chloro-2-fluoro-3-(methylthio)benzoic acid
  • 2-Chloro-5-(methylthio)benzoic acid

Comparison:

  • 5-Chloro-2-fluoro-3-(methylthio)benzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions.
  • 5-Fluoro-2-methylbenzoic acid lacks the chlorine atom, which may result in different reactivity patterns.
  • 4-Chloro-2-fluoro-3-(methylthio)benzoic acid has a different arrangement of substituents, potentially altering its chemical behavior.
  • 2-Chloro-5-(methylthio)benzoic acid has a different fluorine position, affecting its electronic properties.

This detailed analysis provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H6ClFO2S

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-2-fluoro-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C8H6ClFO2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

NWTDTZUQZJLLSB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C(=O)O)Cl

Origin of Product

United States

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